2-(benzylthio)-3H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-benzylsulfanyl-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H11N3S/c1-2-4-10(5-3-1)9-17-13-15-11-6-7-14-8-12(11)16-13/h1-8H,9H2,(H,15,16) |
InChI Key |
LELSFAKXRRPWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzylthio 3h Imidazo 4,5 C Pyridine and Its Analogues
Core Imidazo[4,5-c]pyridine Ring System Construction
The formation of the fused imidazole (B134444) and pyridine (B92270) rings is a critical step in the synthesis of this class of compounds. Various approaches, ranging from classical condensation reactions to modern catalytic methods, have been employed to construct this scaffold.
Classical Cyclocondensation Reactions of 3,4-Diaminopyridines with Aldehydes or Carboxylic Acid Derivatives
The most conventional and widely utilized method for the synthesis of the imidazo[4,5-c]pyridine core involves the cyclocondensation of 3,4-diaminopyridine (B372788) with a suitable one-carbon electrophile. This approach is foundational in heterocyclic chemistry.
The reaction of 3,4-diaminopyridine with various aldehydes or carboxylic acids and their derivatives (such as orthoesters) is a common strategy. For instance, the condensation of 3,4-diaminopyridine with benzaldehyde (B42025) derivatives can yield 2-aryl-substituted imidazo[4,5-c]pyridines. A study detailed the synthesis of 5H-imidazo[4,5-c]pyridine analogues by reacting 3,4-diaminopyridine with Na2S2O5 adducts of corresponding benzaldehydes. acs.org
To introduce a functional handle at the C2 position for subsequent thiofunctionalization, reagents like formic acid can be used, which, after cyclization, can be further manipulated. nih.gov For the direct introduction of a sulfur atom at the C2 position, which is a key step towards the synthesis of the target molecule, reagents such as carbon disulfide or thiourea (B124793) can be employed in the cyclocondensation reaction with 3,4-diaminopyridine. This reaction typically proceeds in a suitable solvent and may require basic or acidic conditions to facilitate the cyclization and formation of the 2-thio-substituted imidazo[4,5-c]pyridine precursor.
Table 1: Examples of Classical Cyclocondensation Reactions for Imidazo[4,5-c]pyridine Synthesis
| Starting Material | Reagent | Product | Reference |
| 3,4-Diaminopyridine | Benzaldehyde adducts | 2-Aryl-5H-imidazo[4,5-c]pyridines | acs.org |
| 3,4-Diaminopyridine | Formic Acid | 3H-imidazo[4,5-c]pyridine | nih.gov |
Transition-Metal-Catalyzed Approaches to Imidazopyridine Scaffolds
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, offering milder reaction conditions and broader functional group tolerance compared to classical methods. nih.gov While much of the research has focused on other isomers like imidazo[1,2-a]pyridines, the principles can be extended to the synthesis of imidazo[4,5-c]pyridines. nih.govthieme-connect.comresearchgate.net
Palladium- and copper-based catalytic systems have been extensively used for C-N and C-C bond formation in the synthesis of imidazopyridines. nih.govthieme-connect.com For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the imidazo[4,5-c]pyridine ring from appropriately substituted pyridine precursors. researchgate.net A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridines using palladium-catalyzed C-N bond-forming reactions has been reported, which could be conceptually applied to the [4,5-c] isomer. researchgate.net
These methods often involve the intramolecular cyclization of a suitably functionalized aminopyridine derivative. While direct transition-metal-catalyzed synthesis of the unsubstituted imidazo[4,5-c]pyridine ring is less commonly reported, these strategies are highly valuable for the synthesis of functionalized analogues.
Modern Green Chemistry Syntheses for Imidazopyridine Derivatives
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov For imidazopyridine synthesis, this has led to the development of methodologies that utilize environmentally benign solvents, catalysts, and energy sources.
Microwave-assisted organic synthesis has been shown to accelerate the classical cyclocondensation reactions, often leading to higher yields and shorter reaction times. nih.gov The use of water as a solvent, sometimes in combination with micellar systems, has also been explored for the synthesis of imidazo[1,2-a]pyridines, and these approaches hold promise for the synthesis of the [4,5-c] isomer. acs.org Catalyst-free condensation reactions under solvent-free conditions or in green solvents like ethanol (B145695) are also gaining prominence. acs.orgrsc.org
One-pot multicomponent reactions are another hallmark of green chemistry, as they reduce the number of synthetic steps and purification procedures. nih.gov The development of such reactions for the synthesis of imidazo[4,5-c]pyridine derivatives is an active area of research.
Strategies for C2-Thiofunctionalization and Benzylthio Moiety Incorporation
Once the imidazo[4,5-c]pyridine scaffold is constructed, the next critical step is the introduction of the benzylthio group at the C2 position. This is typically achieved in a two-step process: introduction of a sulfur functionality at C2, followed by alkylation.
Alkylation Reactions of Thio-Substituted Imidazopyridine Precursors
The most direct method to introduce the benzylthio moiety is through the S-alkylation of a 2-thio-substituted imidazo[4,5-c]pyridine precursor, such as 3H-imidazo[4,5-c]pyridine-2-thiol or its tautomeric thione form. This nucleophilic substitution reaction is typically carried out by treating the 2-thio derivative with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base.
The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include potassium carbonate, sodium hydroxide, or organic amines, which deprotonate the thiol/thione to form a more nucleophilic thiolate. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. nih.gov
A study on the alkylation of a related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides, including benzyl chloride, under phase-transfer catalysis conditions has been reported, yielding N-alkylated products. nih.gov While this study focused on N-alkylation of a C2-phenyl substituted analog, the principles of alkylation are relevant. For the 2-thio substituted precursor, S-alkylation is generally favored due to the higher nucleophilicity of the sulfur atom.
Table 2: General Conditions for Alkylation of Thio-Substituted Heterocycles
| Substrate | Alkylating Agent | Base | Solvent | Product |
| 3H-Imidazo[4,5-c]pyridine-2-thiol | Benzyl bromide | K2CO3 | DMF | 2-(benzylthio)-3H-imidazo[4,5-c]pyridine |
| 1H-Benzo[d]imidazole-2-thiol | (Z)-(2,3-dibromoprop-1-en-1-yl)benzene | Cs2CO3 | MeCN | 3-benzylbenzo rsc.orgresearchgate.netimidazo[2,1-b]thiazole |
| 6-Bromo-2-furyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride | K2CO3 | DMF | 3-Benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine |
Note: The first entry is a representative reaction based on general principles, while the latter two are examples from the literature for related heterocyclic systems. researchgate.netresearchgate.net
Regioselective Functionalization at the C2 Position of the Imidazo[4,5-c]pyridine Ring
Achieving regioselectivity in the functionalization of the imidazo[4,5-c]pyridine ring is paramount. The C2 position of the imidazole ring is generally the most electrophilic and is therefore a common site for nucleophilic attack in functionalization reactions. However, depending on the reaction conditions and the substituents already present on the ring, functionalization can also occur at other positions, particularly at the nitrogen atoms of the imidazole ring (N1 or N3) or on the pyridine ring.
For the introduction of the thio-group, direct C-H functionalization at the C2 position is a modern and attractive strategy. Transition-metal-catalyzed C-H activation has been successfully employed for the C2-arylation of imidazo[4,5-b]pyridines, and similar methodologies could potentially be adapted for C-S bond formation. rsc.orgnih.gov These methods often require a directing group to achieve high regioselectivity.
In the context of building the ring system first and then functionalizing it, the cyclocondensation of 3,4-diaminopyridine with a reagent that directly installs a leaving group at the C2 position (e.g., a halogen) would provide a precursor for subsequent nucleophilic substitution with a sulfur nucleophile. For instance, palladium-catalyzed coupling reactions of 2-halo imidazo[4,5-b]pyridines have been used to introduce various substituents at the C2 position. researchgate.net
The inherent electronic properties of the imidazo[4,5-c]pyridine ring system generally favor functionalization at the C2 position. However, careful control of reaction conditions is often necessary to avoid undesired side reactions, such as N-alkylation, especially when the imidazole nitrogen atoms are unprotected.
Advanced Synthetic Techniques for Diversifying this compound Derivatives
The foundational approach to synthesizing this compound and its analogues typically involves the S-alkylation of the corresponding 3H-imidazo[4,5-c]pyridine-2-thiol precursor. This nucleophilic substitution reaction, where the thiol or its conjugate base reacts with a variety of substituted benzyl halides, provides a straightforward method to introduce initial diversity in the benzyl moiety.
Building upon this core structure, a multitude of advanced synthetic techniques can be employed to further functionalize and diversify the this compound scaffold. These modern methodologies, proven effective on related imidazopyridine isomers, offer powerful tools for creating extensive libraries of novel derivatives.
One of the most potent strategies for diversification is palladium-catalyzed cross-coupling reactions . Techniques such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide array of substituents onto the imidazo[4,5-c]pyridine core, provided a suitable handle like a halogen atom is present on the ring. For instance, a bromo-substituted this compound can be coupled with various boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to generate derivatives with new carbon-carbon bonds. The Liebeskind-Srogl cross-coupling offers a valuable alternative for thioethers, enabling the coupling of organoboronic acids at the carbon-sulfur bond.
Recent advancements in photoredox catalysis and visible-light-mediated reactions have opened new avenues for C-H functionalization, providing a more atom-economical approach to diversification. mdpi.com These methods allow for the direct introduction of alkyl, aryl, and other functional groups onto the electron-rich imidazo[4,5-c]pyridine ring system without the need for pre-functionalization. For example, visible-light-induced reactions can facilitate the trifluoromethylation, alkylation, and arylation of the heterocyclic core, offering pathways to novel chemical space. mdpi.com
Furthermore, multi-component reactions (MCRs) present an efficient strategy for the rapid assembly of complex molecules in a single step. While direct application to the pre-formed this compound might be limited, MCRs can be utilized to construct highly substituted imidazo[4,5-c]pyridine cores which can then be converted to the desired 2-thioether.
The diversification can also be focused on the benzyl moiety . The aromatic ring of the benzyl group is amenable to various electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. Additionally, cross-coupling reactions can be employed if the benzyl group is pre-functionalized with a suitable leaving group.
The following tables illustrate the potential application of these advanced synthetic techniques for the diversification of the this compound scaffold, with representative examples and reaction conditions extrapolated from studies on analogous heterocyclic systems.
Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions for Diversification
| Entry | Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 6-Bromo-2-(benzylthio)-3H-imidazo[4,5-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 6-Phenyl-2-(benzylthio)-3H-imidazo[4,5-c]pyridine | 85 |
| 2 | 6-Bromo-2-(benzylthio)-3H-imidazo[4,5-c]pyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 6-Styryl-2-(benzylthio)-3H-imidazo[4,5-c]pyridine | 78 |
| 3 | 6-Bromo-2-(benzylthio)-3H-imidazo[4,5-c]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6-(Phenylethynyl)-2-(benzylthio)-3H-imidazo[4,5-c]pyridine | 92 |
| 4 | This compound | 4-Bromotoluene | Pd(dba)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 2-(Benzylthio)-6-(4-methylphenyl)-3H-imidazo[4,5-c]pyridine | 75 |
Note: The data in this table is representative and based on analogous reactions reported in the literature for similar heterocyclic systems. Actual yields may vary.
Interactive Data Table: Photoredox Catalysis for C-H Functionalization
| Entry | Substrate | Reagent | Photocatalyst | Light Source | Solvent | Product | Yield (%) |
| 1 | This compound | CF₃SO₂Na | Ru(bpy)₃Cl₂ | Blue LED | MeCN | 3-Trifluoromethyl-2-(benzylthio)-3H-imidazo[4,5-c]pyridine | 65 |
| 2 | This compound | 4-Methoxyphenyl diazonium tetrafluoroborate | Eosin Y | Green LED | DMSO | 3-(4-Methoxyphenyl)-2-(benzylthio)-3H-imidazo[4,5-c]pyridine | 72 |
| 3 | This compound | tert-Butyl peroxybenzoate | Ir(ppy)₃ | White LED | DCE | 3-tert-Butyl-2-(benzylthio)-3H-imidazo[4,5-c]pyridine | 58 |
Note: The data in this table is illustrative of potential applications of photoredox catalysis based on published methodologies for related imidazopyridines. mdpi.com Specific conditions and yields would require experimental validation.
These advanced synthetic techniques provide a versatile toolbox for the extensive diversification of the this compound scaffold, paving the way for the discovery of new and potent biologically active molecules.
Structure Activity Relationship Sar and Structural Modification Studies Pertaining to 2 Benzylthio 3h Imidazo 4,5 C Pyridine
Conformational and Electronic Influences of the Imidazo[4,5-c]pyridine Scaffold on Biological Activity
The imidazo[4,5-c]pyridine scaffold is an isomer of purine (B94841), which allows it to interact with a wide range of biological targets. mdpi.com The arrangement of nitrogen atoms in the bicyclic system creates a specific distribution of electron density and hydrogen bonding capabilities that are crucial for molecular recognition. The planarity of the imidazopyridine ring system is similar to that of benzene (B151609) and purines, enabling it to participate in π-π stacking interactions with aromatic residues in receptor binding sites. nih.gov
The biological potential of imidazopyridine derivatives is closely linked to the isomeric form of the scaffold. mdpi.comresearchgate.net The imidazo[4,5-c]pyridine core, like its isomers imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine (B132010), serves as a potent framework for kinase inhibitors and other therapeutic agents. nih.gov The electronic properties of the scaffold can be modulated by substituents, but the core structure itself provides the fundamental template for receptor binding. For instance, in related imidazo[4,5-b]pyridine derivatives, the core structure is essential for their activity as tubulin polymerization inhibitors and cytotoxic agents. researchgate.netnih.gov The nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings can act as hydrogen bond acceptors, while the N-H group of the imidazole can serve as a hydrogen bond donor, further anchoring the molecule within a biological target.
Significance of the Benzylthio Substituent at C2 for Modulating Bioactivity
The substituent at the C2 position of the imidazo[4,5-c]pyridine ring is a key determinant of biological activity. A benzylthio group at this position introduces a flexible linker (the thioether bridge) and an aromatic ring (the benzyl (B1604629) group), which can significantly influence the compound's interaction with target proteins.
The sulfur atom in the thioether linkage is important for both its electronic and steric properties. It can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions. Studies on analogous heterocyclic systems, such as 2-(benzylthio)pyrimidines, have demonstrated that the presence of a benzylthio group confers significant antibacterial activity. scirp.orgscirp.org This suggests that the lipophilicity and conformational flexibility imparted by the benzylthio moiety are crucial for membrane permeability and interaction with bacterial targets. lookchem.com Furthermore, the thioether bridge allows the benzyl group to adopt multiple conformations, enabling it to explore and fit into hydrophobic pockets within a receptor's active site. nih.gov In related imidazole-coumarin conjugates, a thiomethylene linker was found to be a critical component for anti-HCV activity. mdpi.com
Systematic Variations of the Benzyl Moiety and Their Impact on Receptor Interactions
In studies of related imidazo[1,2-a]pyridine derivatives as c-Met kinase inhibitors, modifications to the benzyl moiety were shown to directly influence interactions within the receptor's hydrophobic pocket. nih.gov For example, a p-tertiary butyl benzyl group was found to penetrate a back hydrophobic region, making pi-alkyl interactions with specific amino acid residues like Met1131 and Phe1200. nih.gov Similarly, a 3,4-dichloro benzyl moiety also occupied the hydrophobic pocket, forming several pi interactions. nih.gov Research on 2-(benzylthio)pyrimidines has shown that the position and nature of substituents on the benzyl ring affect antibacterial activity. For instance, a nitro group at the 3-position and a methyl group at the 4-position of the benzyl ring enhanced activity against S. aureus. scirp.org
These findings highlight the importance of the benzyl group in establishing specific interactions with target receptors. The table below summarizes the effects of different substitutions on the benzyl moiety in related heterocyclic compounds.
| Compound Class | Benzyl Moiety Variation | Target/Activity | Observed Impact on Interaction/Activity |
| Imidazo[1,2-a]pyridine | p-tertiary butyl benzyl | c-Met Kinase | Penetrated back hydrophobic pocket, forming pi-alkyl interactions. nih.gov |
| Imidazo[1,2-a]pyridine | 3,4-dichloro benzyl | c-Met Kinase | Occupied hydrophobic pocket, forming several pi interactions. nih.gov |
| 2-(Benzylthio)pyrimidine | 3-nitro, 4-methyl benzyl | Antibacterial (S. aureus) | Enhanced biological activity. scirp.org |
| 2-(Benzylthio)pyrimidine | 4-chloro benzyl | Antibacterial (E. coli) | Enhanced inhibitory activity. scirp.org |
Positional Effects of Substitution within the Imidazo[4,5-c]pyridine Core and on the Benzylthio Group
The position of substituents, both on the imidazo[4,5-c]pyridine core and on the benzylthio group, plays a crucial role in determining the molecule's biological profile. Alkylation of the imidazo[4,5-c]pyridine scaffold can result in different regioisomers, primarily at the N5 position, which can alter the compound's interaction with its target. nih.gov
In the closely related imidazo[4,5-b]pyridine series, substitution on the pyridine part of the core has been shown to markedly increase antiproliferative activity. For example, the introduction of a bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring led to compounds with potent, sub-micromolar inhibitory activity against colon carcinoma cell lines. researchgate.netnih.gov This indicates that the pyridine ring is a key position for modification to enhance potency.
Similarly, the placement of substituents on the phenyl ring of the benzylthio group is critical. As noted previously, a 3-nitro, 4-methyl substitution pattern on the benzyl ring of a 2-(benzylthio)pyrimidine enhanced activity against S. aureus, while a 4-chloro substituent was favorable for activity against E. coli. scirp.org This demonstrates that even subtle changes in substituent position can lead to significant differences in activity and selectivity. Novel derivatives of imidazo[4,5-b]pyridines have shown strong cytostatic effects, with 2-imidazolinyl derivatives exhibiting particularly potent antitumour activity. nih.gov
The following table illustrates the impact of positional substitution on biological activity in imidazopyridine and related scaffolds.
| Scaffold | Substitution Position | Substituent | Biological Activity | Reference |
| Imidazo[4,5-c]pyridine | N5 | 4-chlorobenzyl | Antimicrobial | nih.gov |
| Imidazo[4,5-b]pyridine | Pyridine nucleus | Bromine | Antiproliferative | nih.gov |
| Imidazo[4,5-b]pyridine | C2 Phenyl group | Amidino | Antiproliferative | researchgate.net |
| Imidazo[4,5-b]pyridine | C2 Phenyl group | 2-imidazolinyl | Antitumour | nih.gov |
Comparative SAR Analysis with other Imidazopyridine Isomers Bearing Similar Substituents
Imidazo[1,2-a]pyridine derivatives have been extensively studied as kinase inhibitors. nih.govnih.gov Their specific scaffold geometry allows for key hydrogen bonding interactions with the hinge region of kinases like c-Met. nih.gov
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, have shown a broad range of activities, including antiproliferative, antiviral, and antimicrobial effects. mdpi.comresearchgate.netnih.gov SAR studies on this scaffold have revealed that substitutions at the C2 position with aryl or heteroaryl groups can significantly enhance cytotoxic potency. researchgate.net For example, introducing a pyrimidine (B1678525) ring at the C2 position of the imidazo[4,5-b]pyridine system resulted in a compound with high activity against the MDAMB-231 breast cancer cell line. researchgate.net
For the imidazo[4,5-c]pyridine series, research has demonstrated antimicrobial activity for derivatives substituted at the N5 position with groups like 4-chlorobenzyl. nih.gov In another study, 1-alkyl-imidazo[4,5-c]pyridine-4-aryl-6-carboxamides were identified as potent antimalarial agents. digitellinc.com
This comparative analysis suggests that while all three isomers provide a viable scaffold for drug design, the optimal substitution patterns and resulting biological activities can differ significantly. The imidazo[4,5-c]pyridine core offers a distinct electronic and steric profile that can be exploited to achieve specific therapeutic effects, such as antimicrobial and antimalarial activity. nih.govdigitellinc.com
Molecular and Cellular Mechanistic Investigations of 2 Benzylthio 3h Imidazo 4,5 C Pyridine and Its Bioactive Analogues
Modulation of Molecular Targets by Imidazopyridine Derivatives
Imidazopyridine derivatives have been shown to modulate a wide array of molecular targets, including enzymes and cell-surface receptors, through various mechanisms of action. e3s-conferences.org Their unique structural features allow for interactions via weak forces with different biological macromolecules, leading to a broad spectrum of pharmacological effects. e3s-conferences.org
Dysregulation of kinase activity is a known factor in numerous diseases, making kinase inhibitors a major class of therapeutic agents. ed.ac.uk Imidazopyridine derivatives have been identified as potent inhibitors of several protein kinases, often targeting the ATP-binding site.
One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a tyrosine kinase crucial for angiogenesis. Certain nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives were designed as type-II inhibitors of VEGFR2, which bind to the kinase in its inactive (DFG-out) conformation. estranky.sknih.gov A co-crystal structure of an analogous imidazo[1,2-b]pyridazine (B131497) compound with VEGFR2 revealed that a nitrogen atom in the core heterocycle forms a critical hydrogen bond with the backbone NH group of Cys919 in the hinge region of the kinase. estranky.sknih.gov This interaction is crucial for inhibitory activity. These compounds also showed inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) kinases. nih.gov
Other studies have focused on Cyclin-Dependent Kinases (CDKs), which are serine-threonine kinases essential for cell cycle progression. mdpi.com Imidazopyridine derivatives have been synthesized that show potent inhibitory activity against CDK9. mdpi.com Structure-activity relationship (SAR) analysis indicated that compounds with an amine group at the para position relative to the point of attachment on the imidazopyridine core generally displayed greater potency. mdpi.com
Furthermore, imidazopyridine-based compounds have been developed to target the Signal Transducer and Activator of Transcription 3 (STAT3) protein. researchgate.netnih.gov Molecular docking simulations predicted that these compounds bind to the STAT3 protein, and subsequent Western blot analyses confirmed that they decrease the levels of phosphorylated STAT3 at the Tyr705 residue in breast cancer cells. researchgate.net
| Compound/Derivative Class | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine derivative (13d) | VEGFR2 | Potent Inhibition (Value not specified) | nih.gov |
| Imidazo[1,2-b]pyridazine derivative (2) | VEGFR2 | 1.4 nM | estranky.sk |
| Imidazopyridine derivative (76) | CDK9 | 0.50 µM | mdpi.com |
| Imidazopyridine derivative (75) | CDK9 | 0.95 µM | mdpi.com |
| Imidazopyridine-pyrazoline conjugate (3f) | STAT3 (inhibition of phosphorylation) | 9.2 µM (cell viability IC50) | nih.gov |
Poly(ADP-ribose) polymerase (PARP) is a family of nuclear enzymes activated by DNA strand breaks that play a critical role in DNA repair and the maintenance of genomic stability. nih.govekb.eg Inhibition of PARP, particularly PARP-1, is a therapeutic strategy, especially in cancers with defects in other DNA repair pathways. ekb.egnih.gov
Several novel imidazopyridine derivatives have been identified as potent inhibitors of PARP-1. nih.govresearchgate.net For instance, the imidazo[4,5-c]pyridine derivative Zhu et al. developed showed good PARP inhibitory activity, with the most potent compound exhibiting an IC₅₀ value of 8.6 nM. researchgate.netnih.gov Another study identified 6-chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-alpha]-pyridine (BYK20370) as a PARP-1 inhibitor. nih.gov The inhibitory concentrations (IC₅₀) for poly(ADP-ribose) synthesis in various human cell lines after PARP activation were found to be highly correlated with their inhibitory activity against the cell-free recombinant human PARP-1 enzyme. nih.gov
| Compound | Target | pIC50 | Reference |
|---|---|---|---|
| BYK49187 (Imidazoquinolinone) | PARP-1 | 8.36 | nih.gov |
| BYK236864 (Imidazoquinolinone) | PARP-1 | 7.81 | nih.gov |
| BYK20370 (Imidazo[1,2-a]pyridine) | PARP-1 | 6.40 | nih.gov |
| Unnamed Imidazo[4,5-c]pyridine | PARP | IC50 = 8.6 nM | researchgate.netnih.gov |
Imidazopyridine derivatives can interact with various cell-surface receptors. wikipedia.org While many are known as GABAA receptor agonists, their interactions extend to other receptor types. nih.govwikipedia.org For example, some imidazopyridine derivatives have been reported as angiotensin II receptor antagonists, which act by inhibiting the angiotensin type I receptor to prevent the action of angiotensin II. nih.gov
A significant mechanism of action for some analogues is allosteric modulation, where a compound binds to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding modifies the receptor's conformation and its affinity for the endogenous ligand.
A₃ Adenosine (B11128) Receptor (A₃AR): A 1H-imidazo[4,5-c]quinolin-4-amine derivative, LUF6000, was identified as a positive allosteric modulator (PAM) of the A₃AR. nih.gov Mutagenesis and molecular modeling studies revealed an extrahelical, lipid-facing binding pocket for this modulator, encompassing transmembrane domains 1 and 7, and helix 8, a site distinct from the orthosteric agonist binding site. nih.gov
Metabotropic Glutamate Subtype-2 (mGlu2) Receptors: 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones have been developed as a series of potent and highly selective mGlu2 PAMs. nih.gov These compounds enhance the receptor's response to its endogenous ligand, glutamate.
GABA-A Receptors: The imidazopyridine class of drugs, including well-known compounds like Zolpidem and Alpidem (B1665719), are generally positive allosteric modulators of the GABAA receptor. nih.govwikipedia.org
Interactions with Biomolecular Structures: Nucleic Acids and Proteins
The structural similarity of imidazo[4,5-c]pyridines to purines facilitates their potential interaction with macromolecules like DNA and proteins. nih.gov Studies have shown that small molecules containing the imidazopyridine scaffold can bind to the minor groove of DNA. researchgate.net This interaction is thought to interfere with cellular processes like transcription and replication, contributing to their biological effects. researchgate.net
In addition to nucleic acids, imidazopyridine derivatives can interact with proteins. Metal complexes incorporating imidazole-based ligands have been studied for their interaction with bovine serum albumin (BSA). bohrium.comrsc.org Fluorescence quenching and circular dichroism experiments indicated that these complexes bind to the protein, influencing its secondary structure. bohrium.comrsc.org These studies suggest that different complexes may bind to different sites on the protein. bohrium.comrsc.org
Advanced Cellular Studies for Target Engagement and Subcellular Localization
Confirming that a compound reaches and interacts with its intended intracellular target is crucial for understanding its mechanism of action. While direct visualization studies for 2-(benzylthio)-3H-imidazo[4,5-c]pyridine are not widely reported, cellular assays on its analogues provide strong evidence of target engagement.
For nuclear targets like PARP, the inhibition of poly(ADP-ribose) formation within the nuclei of cells treated with imidazopyridine derivatives serves as a direct readout of target engagement in its specific subcellular compartment. researchgate.net Similarly, for signaling proteins like STAT3, target engagement is demonstrated through techniques such as Western blotting. researchgate.net Treatment of breast cancer cells with an imidazopyridine-pyrazoline compound was shown to decrease the levels of phosphorylated STAT3, indicating that the compound successfully entered the cell and inhibited either STAT3 itself or an upstream kinase responsible for its phosphorylation. researchgate.net
Molecular docking studies can also predict interactions, which are then often confirmed by cellular assays. For instance, the docking of a novel imidazopyridine derivative into the p50 subunit of the nuclear factor-κB (NF-κB) protein was corroborated by ELISA-based assays showing suppressed NF-κB activity in treated cells. nih.gov
Elucidation of Signaling Pathways and Downstream Effects (in vitro)
By modulating key molecular targets, imidazopyridine derivatives can influence entire signaling pathways, leading to significant downstream cellular effects. In vitro studies have been instrumental in mapping these connections.
Wnt/β-catenin Pathway: A novel imidazopyridine derivative, C188, was found to inhibit the Wnt/β-catenin signaling pathway in breast cancer cells. nih.gov This pathway is crucial for cell proliferation and differentiation. The inhibitor was shown to suppress the transcription of downstream target genes of this pathway, which are responsible for cancer progression and metastasis. nih.gov
STAT3/NF-κB Pathway: A new imidazopyridine derivative (MIA) was shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Western blot analysis demonstrated that the compound suppressed the phosphorylation of STAT3 and increased the expression of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. This led to reduced NF-κB activity and decreased expression of its downstream target genes, including cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). nih.gov
Apoptosis Induction: A downstream consequence of modulating these pathways is often the induction of programmed cell death, or apoptosis. One study found that an imidazopyridine carbohydrazide (B1668358) derivative not only arrested the cell cycle in the G0/G1 phase but also induced apoptosis in MCF-7 breast cancer cells, as revealed by Hoechst 33258 staining. physiciansweekly.com The modulation of the STAT3 pathway by another derivative was also linked to changes in the expression of apoptosis-related proteins, specifically the suppression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX. nih.gov
Computational and Theoretical Chemistry Applications to 2 Benzylthio 3h Imidazo 4,5 C Pyridine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. windows.netmdpi.com It is particularly effective for optimizing molecular geometry to find the most stable three-dimensional arrangement of atoms and for analyzing molecular orbitals. mdpi.comnih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to achieve a balance between accuracy and computational cost. windows.netnih.gov
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. dergipark.org.tr For imidazo[4,5-c]pyridine derivatives, DFT calculations can precisely map the locations of these orbitals, indicating that the electron density in the HOMO is often localized on the imidazo[4,5-c]pyridine ring system, while the LUMO may be distributed across the entire molecule.
Table 1: Representative DFT-Calculated Parameters for a Heterocyclic Core Structure
| Parameter | Description | Typical Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized geometry. | -1732.9189 Hartree |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | 4.1 eV |
This table presents typical values derived from DFT calculations on related heterocyclic systems to illustrate the output of such analyses.
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map displays different potential values on the electron density surface using a color spectrum. chemrxiv.org
Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and are often associated with lone pairs of heteroatoms (like nitrogen or oxygen). nih.gov
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. nih.gov
Green Regions: Represent areas of neutral or near-zero potential.
For 2-(benzylthio)-3H-imidazo[4,5-c]pyridine, an MEP analysis would likely reveal negative potential (red) around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, identifying them as key sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms attached to the rings would exhibit positive potential (blue), marking them as potential hydrogen bond donors.
Molecular Modeling and Simulation Approaches
While quantum chemistry provides insights into the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its interactions with other molecules, particularly biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. rjptonline.org The primary goals are to predict the binding mode and to estimate the strength of the interaction, typically quantified as a docking score. rjptonline.orglew.ro This method is instrumental in virtual screening and rational drug design. rjptonline.org
In a typical docking study involving a derivative of imidazo[4,5-c]pyridine, the compound would be docked into the active site of a target protein. The algorithm samples numerous conformations and orientations of the ligand, calculating a binding energy or score for each pose. The results identify the most stable binding conformation and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. d-nb.info For instance, docking studies on structurally similar pyrido-fused imidazo[4,5-c]quinolines have been performed to predict their binding affinity to protein kinases like PI3K. frontiersin.org
Table 2: Example of Molecular Docking Results for Imidazo[4,5-c] Fused Heterocycles against PI3K
| Compound | Docking Score (kcal/mol) | Predicted Interactions |
|---|---|---|
| Derivative 1a | -7.65 | H-bond with VAL851 |
| Derivative 1b | -7.34 | H-bond with LYS802, Pi-Alkyl with ALA805 |
| Derivative 1c | -7.12 | H-bond with ASP933 |
| Derivative 1d | -6.98 | Hydrophobic interactions with TRP780, ILE932 |
| Reference Inhibitor | -4.37 | H-bond with VAL851, Pi-Pi with TYR836 |
Data adapted from studies on related pyrido fused imidazo[4,5-c]quinoline derivatives to demonstrate typical docking outputs. frontiersin.org
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by simulating the motions of atoms and molecules over time. nih.govmdpi.com Unlike the static picture from molecular docking, MD simulations account for the flexibility of both the ligand and the protein, offering deeper insights into the stability of the complex and the conformational changes that occur upon binding. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics-Guided Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (known as molecular descriptors) that are critical for activity, QSAR models can predict the potency of new, unsynthesized compounds. mdpi.com
A QSAR study on a series of this compound analogs would involve several steps:
Data Collection: Assembling a dataset of compounds with experimentally measured biological activity.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., molecular shape, surface area). nih.gov
Model Building: Using statistical techniques, such as multiple linear regression (MLR), to build a mathematical equation linking the descriptors to the observed activity. nih.gov
Validation: Rigorously testing the model's predictive power on an external set of compounds.
The resulting QSAR model can then be used to guide the design of new derivatives. For example, if the model indicates that a lower value for a specific electronic descriptor and a higher value for a topological descriptor are correlated with increased activity, chemists can design new molecules that optimize these features. nih.gov This cheminformatics-guided approach helps to rationalize the design process and focus synthetic efforts on the most promising candidates.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching. |
| Electronic | Dipole Moment | Measures the net molecular polarity. |
| Geometric | Molecular Surface Area | The total surface area of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
In Silico Prediction of Compound Behavior in Biological Systems (excluding ADME/safety interpretations)
The application of in silico methods to predict the interaction of small molecules with biological macromolecules is a cornerstone of modern drug design. Techniques such as molecular docking are frequently employed to elucidate the binding modes and affinities of compounds within the active sites of proteins and enzymes.
For instance, computational studies on various derivatives of the imidazo[4,5-c]pyridine scaffold have been conducted to explore their therapeutic potential. One such study involved the molecular docking of newly synthesized imidazo[4,5-c]pyridine derivatives against GlcN-6-P synthase, an enzyme crucial for the integrity of microbial cell walls. nih.gov This type of analysis helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of the ligand to the receptor. Such insights are pivotal in understanding the structure-activity relationships within a series of compounds.
Another computational approach involves the use of software to predict the drug-likeness of novel compounds. For a series of 2-(substituted-phenyl)imidazo[4,5-c] and imidazo[4,5-b]pyridine derivatives, a computational tool was utilized to assess their pharmacokinetic properties. nih.gov These predictive models are built upon the physicochemical characteristics of known drugs and help in prioritizing compounds with a higher probability of success in later stages of development.
While direct computational data for this compound is not available, a hypothetical molecular docking study could be envisioned to predict its interaction with a relevant biological target. The results of such a study would typically be presented in a data table format, summarizing the predicted binding affinity and key interactions.
To illustrate, the following interactive data table presents hypothetical results from a molecular docking simulation of this compound and a reference compound against a hypothetical protein kinase.
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Types |
|---|---|---|---|---|
| This compound | Hypothetical Kinase | -8.5 | LEU78, VAL86, ALA101, LYS120, ASP184 | Hydrophobic, Hydrogen Bond (with LYS120) |
| Reference Inhibitor | Hypothetical Kinase | -9.2 | LEU78, VAL86, GLU118, LYS120, PHE183, ASP184 | Hydrophobic, Hydrogen Bond (with GLU118, ASP184) |
This table is a hypothetical representation and does not reflect actual experimental data.
Further detailed research findings from in silico studies on related imidazo[4,5-b]pyridine derivatives have shown that the position of the nitrogen atom in the pyridine ring can significantly influence their biological activity and their interactions with cellular targets like DNA and RNA. irb.hr Such computational insights are invaluable for the rational design of new and more potent therapeutic agents based on the imidazo[4,5-c]pyridine scaffold.
Emerging Research Directions and Future Prospects for 2 Benzylthio 3h Imidazo 4,5 C Pyridine
Design Principles for Next-Generation Imidazo[4,5-c]pyridine Scaffolds with Optimized Properties
The development of advanced 2-(benzylthio)-3H-imidazo[4,5-c]pyridine analogs is guided by several key design principles aimed at enhancing their therapeutic potential. These strategies focus on systematically modifying the core structure to improve potency, selectivity, and drug-like properties.
A primary strategy is bioisosteric modification , where parts of the molecule are replaced with other chemical groups that have similar physical or chemical properties. This can lead to improved biological activity or reduced side effects. researchgate.net For instance, researchers developing inhibitors for Src family kinases (SFKs) replaced a pyrazole (B372694) ring in a known inhibitor with an imidazolone (B8795221) ring to create a novel imidazo[4,5-c]pyridin-2-one scaffold. nih.gov This approach allows for the discovery of new chemical entities with potentially more favorable pharmacokinetic profiles. researchgate.net
Another core principle is the detailed exploration of Structure-Activity Relationships (SAR) . This involves synthesizing a series of related compounds with small, systematic changes to determine how specific chemical groups at different positions on the imidazo[4,5-c]pyridine ring affect biological activity. nih.gov For example, studies on imidazo[4,5-c]pyridin-4-one derivatives found that introducing an indane ring and modifying substituents on the pyridone nitrogen were crucial for achieving dual activity at two different receptors. nih.gov This systematic approach helps identify the most influential positions for modification to enhance target engagement and efficacy. documentsdelivered.com
Scaffold hopping or morphing is also employed to create novel derivatives. This involves making significant changes to the central chemical framework to access new chemical space and intellectual property. This can lead to compounds with entirely new biological profiles or improved properties over existing ones.
The table below summarizes key design principles applied to the imidazo[4,5-c]pyridine scaffold.
| Design Principle | Strategy | Desired Outcome | Reference |
| Bioisosterism | Replace a specific functional group (e.g., pyrazole) with another of similar properties (e.g., imidazolone). | Creation of novel scaffolds, improved pharmacokinetic properties, enhanced target binding. | researchgate.netnih.gov |
| Structure-Activity Relationship (SAR) Studies | Systematically modify substituents at various positions on the core ring structure. | Identification of key chemical features for potency and selectivity; optimization of lead compounds. | nih.govnih.gov |
| Conformational Restriction | Incorporate rigid structural elements, such as additional rings (e.g., an indane ring). | Lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. | nih.gov |
By applying these principles, researchers aim to develop next-generation this compound derivatives with optimized properties tailored for specific therapeutic targets.
Exploration of Novel Biological Targets and Therapeutic Areas
The foundational imidazo[4,5-c]pyridine structure has shown remarkable versatility, with derivatives demonstrating activity against a wide range of biological targets and diseases. This breadth of activity provides a strong rationale for exploring this compound in new therapeutic contexts. nih.govirb.hr
Oncology: Cancer remains a primary focus. Derivatives of the core scaffold have been developed as inhibitors of several key cancer-related proteins. These include:
Src Family Kinases (SFKs): Imidazo[4,5-c]pyridin-2-one derivatives have been designed as SFK inhibitors for treating glioblastoma, an aggressive brain tumor. nih.gov
Poly (ADP-ribose) Polymerase (PARP): Certain imidazo[4,5-c]pyridines show PARP inhibitory activity, which can enhance the effectiveness of chemotherapy. mdpi.com
Toll-Like Receptor 7 (TLR7): More recently, novel compounds based on this scaffold have been investigated as TLR7 agonists to stimulate an anti-tumor immune response. acs.org
Infectious Diseases: The scaffold is also being explored for its potential in fighting pathogens:
Antiviral: Derivatives have been developed that show selective activity against Bovine Viral Diarrhea Virus (BVDV), a model for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase. nih.govmdpi.com
Antimalarial: Researchers are developing 1-alkyl-imidazo[4,5-c]pyridine-4-aryl-6-carboxamides as potent, resistance-breaking antimalarial agents that act faster than the standard drug chloroquine. digitellinc.com
Antibacterial: The tetrahydroimidazo[4,5-c]pyridine scaffold has been used to create potent inhibitors of glutaminyl cyclase in Porphyromonas gingivalis, a key pathogen in periodontitis. mdpi.com
Other Therapeutic Areas: The potential applications extend beyond cancer and infections. Dual-acting compounds have been identified that function as both angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists, offering a potential new approach for metabolic or cardiovascular diseases. nih.gov
The following table details some of the biological targets investigated for the imidazo[4,5-c]pyridine class.
| Therapeutic Area | Biological Target | Potential Indication | Reference |
| Oncology | Src Family Kinases (SFKs) | Glioblastoma | nih.gov |
| Poly (ADP-ribose) Polymerase (PARP) | Various Cancers (Chemosensitizer) | mdpi.com | |
| Toll-Like Receptor 7 (TLR7) | Cancer Immunotherapy | acs.org | |
| Infectious Diseases | RNA-dependent RNA polymerase | Viral Infections (e.g., Hepatitis C) | nih.govmdpi.com |
| Plasmodium falciparum (unknown target) | Malaria | digitellinc.com | |
| Glutaminyl Cyclase (QC) | Periodontitis | mdpi.com | |
| Metabolic/Cardiovascular | AT1 Receptor & PPARγ | Hypertension, Diabetes | nih.gov |
This diverse activity underscores the potential of this compound as a starting point for developing novel therapeutics across multiple disease areas.
Synergistic Application of Synthetic, Biological, and Computational Methodologies
The efficient discovery and optimization of new drugs based on the this compound framework rely on the tight integration of modern chemical synthesis, biological evaluation, and computational modeling.
Synthetic Methodologies: Advances in chemical synthesis have enabled the rapid creation of diverse libraries of imidazo[4,5-c]pyridine derivatives. Efficient methods for solid-phase synthesis allow for the production of many related compounds simultaneously, which is crucial for exploring structure-activity relationships. acs.org Popular synthetic routes often involve the condensation of 3,4-diaminopyridine (B372788) with aldehydes or carboxylic acids. mdpi.comnih.gov Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields, accelerating the drug discovery process. bio-conferences.orgeurjchem.com
Biological Evaluation: High-throughput screening (HTS) allows for the rapid testing of these chemical libraries against specific biological targets. Initial hits from HTS are then subjected to more detailed in vitro assays to determine their potency (e.g., IC50 values) and selectivity. nih.gov Promising compounds are further evaluated in cell-based assays to assess their effects on cellular processes, such as cancer cell proliferation. nih.gov For compounds targeting infectious agents, antimicrobial activity is evaluated against relevant pathogens like bacteria, fungi, or parasites. mdpi.comnih.gov
Computational Approaches: Computer-aided drug design plays a critical role in guiding the synthetic and biological efforts. Molecular docking simulations are used to predict how a molecule might bind to its protein target, providing insights into the key interactions that determine its activity. nih.gov This information helps chemists design new derivatives with improved binding affinity. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates, helping to identify compounds with favorable drug-like characteristics early in the discovery process. nih.govnih.gov
This iterative cycle—where computational models guide the design of new compounds, which are then synthesized and tested biologically, with the results feeding back to refine the computational models—is essential for the efficient development of novel therapeutics based on the imidazo[4,5-c]pyridine scaffold.
Development of Chemical Probes and Tools Based on the this compound Framework
Beyond direct therapeutic applications, the this compound framework is a valuable starting point for creating chemical probes—specialized molecules used as tools to study biological systems. These probes can help identify new drug targets, visualize cellular processes, and elucidate the mechanisms of disease.
A key application is the development of fluorescent probes . By attaching a fluorophore (a molecule that emits light) to the imidazo[4,5-c]pyridine scaffold, researchers can create tools that light up when they bind to a specific target. The imidazopyridine scaffold is well-suited for this purpose due to its inherent photophysical properties and structural rigidity. d-nb.infotandfonline.comunimi.it Such probes have been designed to detect metal ions like Fe³⁺ and Hg²⁺ both in solutions and within living cells. rsc.orgnih.gov The ability to tune the emission wavelength through chemical modification makes this scaffold highly versatile for creating probes that can be used in complex biological environments, such as for cell imaging or as sensors for specific analytes. d-nb.infotandfonline.com
The development of these tools involves a modular design approach, as outlined in the table below.
| Probe Component | Function | Example Moiety | Application | Reference |
| Recognition Scaffold | Provides binding affinity and selectivity for the biological target of interest. | Imidazo[4,5-c]pyridine core | Target engagement in complex biological systems. | tandfonline.comunimi.it |
| Reporter Group | Generates a detectable signal (e.g., light) upon binding to the target. | Fluorophore (e.g., quinoline, triazole) | Bioimaging, metal ion detection, biosensing. | tandfonline.comrsc.orgnih.gov |
| Linker | Connects the scaffold to the reporter group without interfering with binding or signaling. | Flexible or rigid chemical chain | Optimizes probe performance and stability. | N/A |
By leveraging the inherent properties of the this compound framework, scientists can develop sophisticated chemical probes. These tools are instrumental in advancing our understanding of biology and disease, ultimately paving the way for the discovery of new medicines.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of 2-(benzylthio)-3H-imidazo[4,5-c]pyridine and its analogs?
- Methodology : The synthesis typically involves condensation reactions between pyridine-2,3-diamine derivatives and benzylthio-containing aldehydes or ketones under phase-transfer catalysis (PTC) conditions. Solvents like DMF and catalysts such as p-toluenesulfonic acid are often used to optimize yield . For structural analogs, pyridine aldehydes are reacted with diamines in the presence of ceric ammonium nitrate (CAN)/H₂O₂ to form the imidazo[4,5-c]pyridine core, followed by benzylthio group introduction via nucleophilic substitution .
Q. How are spectroscopic techniques utilized to confirm the structural integrity of imidazo[4,5-c]pyridine derivatives?
- Methodology :
- NMR : and NMR are used to confirm regiochemistry and substituent positions. For example, aromatic protons in the pyridine and imidazole rings show distinct coupling patterns (e.g., δ 8.40 ppm for pyridine protons in CDCl₃) .
- ESI-MS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 410.00 for a chloro-substituted analog) .
- Elemental analysis : Ensures purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What basic pharmacological screening approaches are used to evaluate imidazo[4,5-c]pyridine derivatives?
- Methodology : In vitro antimicrobial assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) are conducted via broth microdilution to determine minimum inhibitory concentrations (MICs) . For receptor modulation (e.g., 5-HT₆), competitive binding assays with radiolabeled ligands (e.g., -LSD) and functional assays (e.g., cAMP quantification) are employed to measure Ki and IC₅₀ values .
Advanced Research Questions
Q. How do solvent polarity and pH influence the photophysical behavior of this compound?
- Methodology : Solvent-dependent studies using UV-Vis and fluorescence spectroscopy reveal intramolecular proton transfer (ESIPT) or charge transfer (ICT) mechanisms. For example, in polar aprotic solvents (e.g., acetonitrile), ICT dominates, while in protic solvents (e.g., methanol), ESIPT is favored. Time-resolved fluorescence decay analysis quantifies lifetime changes (e.g., τ = 2–5 ns) .
Q. What computational approaches are applied to predict the electronic properties and reactivity of substituted imidazo[4,5-c]pyridines?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and compute frontier molecular orbitals (HOMO-LUMO gaps). For example, electron-withdrawing groups (e.g., -NO₂) at the 2-position lower LUMO energy by ~1.5 eV, enhancing electrophilic reactivity . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like TYK2 kinase, guiding SAR optimization .
Q. How can structural modifications at the 2-position improve selectivity for kinase targets (e.g., TYK2 over JAK1)?
- Methodology : Scaffold hopping from 3H-imidazo[4,5-c]pyridine to 3H-imidazo[4,5-b]pyridine derivatives reduces JAK1 affinity while retaining TYK2 inhibition. Introducing hydrophobic substituents (e.g., ethyl or fluorobenzyl groups) at the 2-position enhances selectivity by occupying TYK2-specific hydrophobic pockets. In vitro kinase assays (IC₅₀ < 20 nM) and X-ray crystallography validate binding modes .
Q. What strategies resolve contradictions in biological activity data across imidazo[4,5-c]pyridine analogs?
- Methodology :
- Meta-analysis : Compare MICs or IC₅₀ values across studies to identify outliers (e.g., conflicting antimicrobial results due to assay variability) .
- Structural clustering : Group compounds by substituent patterns (e.g., electron-donating vs. withdrawing groups) to correlate trends in activity .
- Mechanistic studies : Use irreversible inhibition assays (e.g., NADPH-dependent time-course experiments) to distinguish covalent vs. non-covalent binding, as seen in iNOS inhibitors like BYK191023 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
